molecular formula C9H12Cl4O B1296428 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone CAS No. 67059-01-2

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

Cat. No. B1296428
CAS RN: 67059-01-2
M. Wt: 278 g/mol
InChI Key: OPNWCHGGNNYGDZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a chemical compound with the linear formula (ClCH2)4C5H4O . It has a molecular weight of 278.00 . This compound is used in research .


Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone consists of a cyclopentanone ring with four chloromethyl groups attached to it . The exact mass of the molecule is 277.961276 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone include a molecular weight of 278.0 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 4 rotatable bond count . The compound has a complexity of 199 .

Scientific Research Applications

Synthesis and Reactivity

Research has elaborated selective chlorination methods for converting cyclopentanone into various polychlorocyclopentanones, including 2,2,5,5-tetrachloro-, 2,2,3,5,5-pentachloro-, and 2,2,3,3,5,5-hexachlorocyclopentanone. These compounds exhibit reactivity towards zinc and bases in protic solvents, yielding chlorinated cyclopentenones, substitution products, and open-chain compounds through Grob elimination in good yields (De Buyck et al., 2010).

Molecular and Crystal Structures

The molecular and crystal structures of dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone have been successfully determined by X-ray single-crystal diffraction. This study highlighted the effective conjugation between two 1,3-dithiol-2-ylidenes adjacent to the carbonyl group, with the remaining two 1,3-dithiol-2-ylidenes showing significant twisting from the central five-membered ring (Ueda et al., 2016).

Catalytic Applications

Tetrakis(diphenylphosphinomethyl)cyclopentane derivatives have shown remarkable efficiency as ligands in palladium-catalyzed reactions, achieving high turnover numbers in various catalytic processes including allylic substitution, Heck, Suzuki, and Sonogashira-type reactions. This efficiency is attributed to the stability and coordination properties of these ligands, which enhance the longevity and performance of the catalyst (Doucet & Santelli, 2006).

Density and Molar Volume Studies

Studies on the densities and excess molar volumes of binary mixtures of cyclopentanone with various chloroalkanes have been conducted to understand the molecular interactions and structural effects influencing these properties. The results offer insights into the negative and positive excess molar volumes observed across different systems and temperatures, shedding light on the molecular interactions between components (Ciocirlan et al., 2010).

Photochemical Studies

Photochemical research has explored the behavior of ketocyanine dyes, such as (2E,5E)-2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone, under oxygenated and deoxygenated conditions. These studies have demonstrated the dye's ability to sensitize the production of singlet oxygen and undergo photoisomerization, contributing valuable information to the field of photochemistry and potential applications in photodynamic therapy (Zoto et al., 2016).

Safety And Hazards

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone may cause serious eye irritation and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with skin .

properties

IUPAC Name

2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWCHGGNNYGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1(CCl)CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320436
Record name 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

CAS RN

67059-01-2
Record name 67059-01-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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